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Compound of Interest

Compound Name: di-tert-Butyl phosphite

Cat. No.: B8811950 Get Quote

Authored for researchers, medicinal chemists, and process development scientists, this guide

provides an in-depth exploration of di-tert-butyl phosphite, a versatile and powerful reagent in

modern synthetic chemistry. We move beyond simple procedural lists to dissect the underlying

chemical principles, offering field-proven insights into its application for the strategic

introduction of phosphate monoesters into complex molecules.

The Strategic Advantage of Di-tert-Butyl Phosphite
Di-tert-butyl phosphite, also known as di-tert-butyl hydrogen phosphonate, is a dialkyl

phosphite featuring two sterically demanding tert-butyl ester groups. Its significance in

organophosphorus chemistry stems from a unique balance of stability and reactivity, making it

a preferred phosphorylating agent in many contexts, particularly in pharmaceutical

development and the synthesis of biologically active molecules.[1]

The core utility is rooted in two key features dictated by its structure:

Steric Hindrance: The bulky tert-butyl groups provide considerable steric shielding to the

phosphorus center.[1] This bulk modulates the reagent's reactivity, often leading to cleaner

reactions and higher selectivity compared to less hindered phosphites. It also enhances the

stability of the reagent and its intermediates.[1]

Acid-Labile Protection: The tert-butyl esters function as robust protecting groups that are

stable across a wide range of reaction conditions, including basic and nucleophilic

environments. Crucially, they can be removed cleanly under specific acidic conditions,
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typically with trifluoroacetic acid (TFA), to unmask the free phosphate group.[2][3] This

orthogonality is paramount in multi-step syntheses of complex target molecules.

These characteristics make di-tert-butyl phosphite an invaluable precursor for creating di-tert-

butyl protected phosphate triesters, which serve as stable, isolable intermediates en route to

the final phosphorylated product.

Physicochemical Properties
A clear understanding of the reagent's properties is essential for its safe and effective use.

Property Value Reference

Chemical Formula C₈H₁₉O₃P [4][5]

Molecular Weight 194.21 g/mol [4][5]

CAS Number 13086-84-5 [4][5]

Appearance Colorless Liquid [6]

Density 0.960 g/mL at 25 °C [6]

Refractive Index n20/D 1.419 [6]

Storage Temperature 2-8°C [6]

Core Mechanism: From P(III) to P(V)
The phosphorylation process using di-tert-butyl phosphite is a two-stage transformation. It

begins with the reaction of the trivalent phosphorus (P(III)) species to form a phosphite triester,

which is then oxidized to a stable pentavalent phosphate triester (P(V)).

Stage 1: Phosphitylation (Formation of the Phosphite
Triester)
Di-tert-butyl phosphite exists predominantly in its H-phosphonate tautomeric form, with a

hydrogen atom directly bonded to phosphorus. This P-H bond is not sufficiently reactive for

direct coupling with alcohols. Therefore, an activation step is required. The most common and

robust method is the Atherton-Todd reaction.
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In this reaction, the phosphite, a nucleophile (e.g., an alcohol, ROH), and a base (typically a

tertiary amine like triethylamine or pyridine) are treated with a halogenating agent, most

commonly carbon tetrachloride (CCl₄) or iodine. The base deprotonates the alcohol, and the

phosphite reacts with the halogen source, ultimately leading to the formation of a P-O bond and

yielding a di-tert-butyl alkyl phosphite triester.

Stage 2: Oxidation (Stabilization to Phosphate Triester)
The newly formed phosphite triester linkage is chemically unstable and susceptible to

hydrolysis or other side reactions.[7] To create a robust phosphate backbone, an oxidation step

is performed to convert the P(III) center to the more stable P(V) state.[7][8] This oxidation is

typically carried out in situ or immediately following the phosphitylation step. Common and

effective oxidizing agents include:

Iodine in an aqueous basic medium (e.g., I₂ in THF/pyridine/water).[7]

Peroxides, such as tert-butyl hydroperoxide (TBHP) or meta-chloroperoxybenzoic acid

(mCPBA).[3]

The resulting di-tert-butyl alkyl phosphate triester is a stable, often purifiable intermediate.
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Caption: General workflow for phosphorylation using di-tert-butyl phosphite.

Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All operations should be

conducted in a well-ventilated fume hood using appropriate personal protective equipment

(PPE). Di-tert-butyl phosphite is corrosive and should be handled with care.[6]
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Protocol 1: General Phosphorylation of a Primary
Alcohol via Atherton-Todd Reaction
This protocol describes the phosphorylation of a generic primary alcohol (e.g., benzyl alcohol)

to form the corresponding di-tert-butyl protected phosphate ester.

Materials:

Benzyl Alcohol (Substrate)

Di-tert-butyl phosphite (1.2 eq)

Carbon tetrachloride (CCl₄) (1.5 eq)

Triethylamine (Et₃N) (2.0 eq)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Aqueous Iodine Solution (0.1 M in THF/Water/Pyridine)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar and under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and

anhydrous DCM.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Sequentially add triethylamine (2.0

eq), di-tert-butyl phosphite (1.2 eq), and carbon tetrachloride (1.5 eq). The addition of CCl₄
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should be done slowly.

Phosphitylation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting alcohol is consumed.

Oxidation: Once the phosphitylation is complete, cool the mixture back to 0 °C. Add the

aqueous iodine solution dropwise until a persistent brown color remains, indicating an

excess of iodine. Stir for an additional 30 minutes at 0 °C.

Workup:

Quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise until the brown color

disappears.

Transfer the mixture to a separatory funnel and dilute with DCM.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude residue by silica gel column chromatography using an

appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure di-tert-

butyl benzyl phosphate.

Causality and Trustworthiness:

Inert Atmosphere: Prevents unwanted oxidation of the P(III) phosphite reagent by

atmospheric oxygen.

Stoichiometry: A slight excess of the phosphite and CCl₄ ensures complete consumption of

the limiting substrate alcohol. The excess base neutralizes the HCl byproduct of the

Atherton-Todd reaction.

In-situ Oxidation: Performing the oxidation in the same pot is efficient and prevents the

isolation of the unstable phosphite triester intermediate.[7][8]
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Aqueous Workup: The Na₂S₂O₃ quench removes excess iodine, while the NaHCO₃ wash

removes any acidic byproducts, ensuring the stability of the final protected phosphate.

Protocol 2: Acid-Mediated Deprotection of Di-tert-butyl
Phosphate Esters
This protocol details the final step to unmask the phosphate group by removing the two tert-

butyl esters.

Materials:

Di-tert-butyl protected phosphate ester (Substrate)

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Cold diethyl ether for precipitation

Procedure:

Reaction Setup: Dissolve the di-tert-butyl protected phosphate ester (1.0 eq) in anhydrous

DCM in a round-bottom flask at room temperature. A common concentration is 0.1-0.2 M.

Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (typically 20-50% v/v with

DCM) dropwise. Gas evolution (isobutene) will be observed.

Deprotection: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the

reaction by TLC or LC-MS for the disappearance of the starting material.

Workup:

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

The resulting crude phosphate monoester can often be precipitated by triturating the

residue with cold diethyl ether.
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Purification: If necessary, the product can be further purified by reverse-phase HPLC or

recrystallization.

Causality and Mechanism: The deprotection mechanism relies on the high stability of the tert-

butyl cation. The ester oxygen is protonated by the strong acid (TFA), making it a good leaving

group. The C-O bond cleaves heterolytically to release the phosphate and the tert-butyl cation,

which rapidly eliminates a proton to form gaseous isobutene. This irreversible gas formation

drives the reaction to completion.

Di-tert-butyl
Phosphate Ester Protonated Ester

+ H⁺ (from TFA) Phosphate Monoester
+ tert-Butyl Cation

Cleavage Isobutene (gas)
- H⁺

Click to download full resolution via product page

Caption: Simplified mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Application in Global Phosphorylation of Peptides
A significant application of this chemistry is in the synthesis of phosphopeptides. Di-tert-butyl

N,N-dialkylphosphoramidites (e.g., di-tert-butyl N,N-diisopropylphosphoramidite) are shelf-

stable reagents derived from di-tert-butyl phosphite.[3] They are used for the "global

phosphorylation" of unprotected serine, threonine, or tyrosine residues on a fully assembled

peptide still attached to a solid support.

The workflow involves:

Activation: The phosphoramidite is activated with a mild acid, such as 1H-tetrazole or 5-

(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate.[2][3]

Coupling: The activated reagent reacts with the free hydroxyl group of a Ser, Thr, or Tyr

residue on the solid-phase peptide.

Oxidation: The resulting phosphite triester is oxidized to the stable phosphate triester using

an oxidant like TBHP.[3]

Cleavage & Deprotection: The peptide is cleaved from the resin using a strong acid cocktail

(e.g., TFA-based), which simultaneously removes the tert-butyl groups from the newly
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installed phosphate, yielding the final phosphopeptide.[2]

This strategy avoids the need to synthesize expensive, pre-phosphorylated amino acid building

blocks. However, a key side reaction to be aware of is the formation of H-phosphonates, which

can occur more readily with acid-sensitive tert-butyl protecting groups.[2][3]

Safety and Handling
Corrosive: Di-tert-butyl phosphite is classified as a corrosive substance (Skin Corr. 1B).[6]

Always wear gloves, safety glasses, and a lab coat.

Moisture Sensitivity: While more stable than many P(III) reagents, it is susceptible to

hydrolysis over time. Store under an inert atmosphere in a tightly sealed container.

Thermal Stability: The compound has limited thermal stability and can decompose upon

strong heating, potentially releasing isobutene.[1]

Storage: Store refrigerated at 2-8°C as recommended.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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